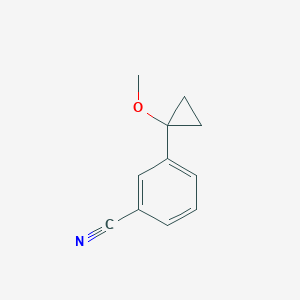
3-(1-Methoxycyclopropyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methoxycyclopropyl)benzonitrile is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where a methoxycyclopropyl group is attached to the benzene ring
Métodos De Preparación
The synthesis of 3-(1-Methoxycyclopropyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The methoxycyclopropyl group can be introduced through a cyclopropanation reaction using appropriate reagents and conditions . Industrial production methods may involve the use of catalytic processes and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-(1-Methoxycyclopropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(1-Methoxycyclopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Methoxycyclopropyl)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, and the methoxycyclopropyl group may influence the compound’s binding affinity and specificity . Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparación Con Compuestos Similares
3-(1-Methoxycyclopropyl)benzonitrile can be compared with other similar compounds such as benzonitrile, 3-methoxybenzonitrile, and cyclopropylbenzonitrile. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the methoxycyclopropyl group in this compound imparts unique properties that distinguish it from its analogs .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-(1-methoxycyclopropyl)benzonitrile |
InChI |
InChI=1S/C11H11NO/c1-13-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6H2,1H3 |
Clave InChI |
HFGDSPULBWNYKV-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)C2=CC=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


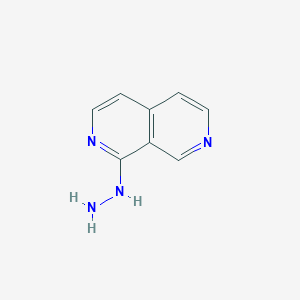
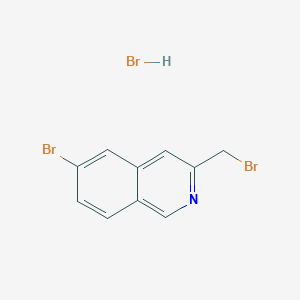


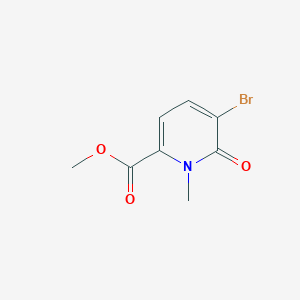
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![N-[2-Oxo-2-[[4-(phenyldiazenyl)phenyl]amino]ethyl]piperidine-4-carboxamide](/img/structure/B13668071.png)
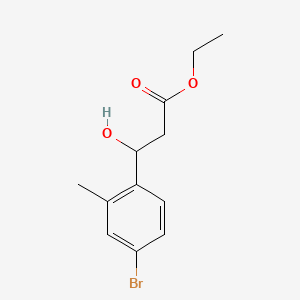
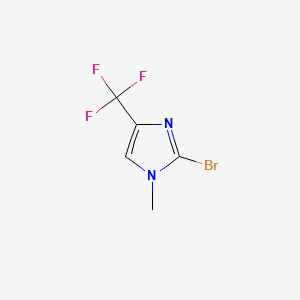
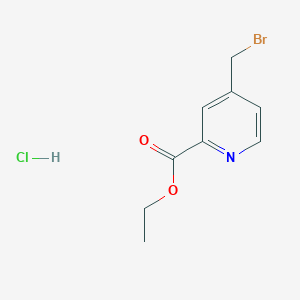
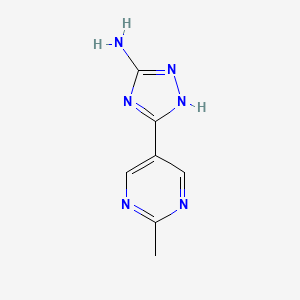
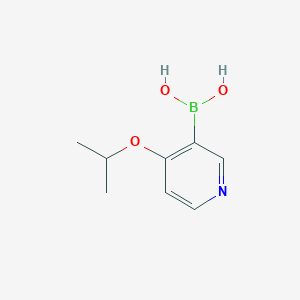
![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13668104.png)
